![molecular formula C16H33N4Na3O12S4 B028232 trisodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate CAS No. 100037-69-2](/img/structure/B28232.png)
trisodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate
Descripción general
Descripción
Trisodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate (hereafter referred to as the target compound) is a trisodium salt derived from a piperazine-based sulfonate. Its structure features a piperazine ring substituted with two ethanesulfonate groups, each carrying a sulfonate (-SO₃⁻) moiety. The "sulfoethyl" and "sulfonatoethyl" designations indicate partial deprotonation states, with three sodium ions neutralizing the sulfonate groups. This compound is structurally related to Good’s buffers like HEPES and PIPES but exhibits distinct solubility and buffering properties due to its higher sulfonation and sodium content .
Métodos De Preparación
Synthesis of the Sulfonic Acid Precursor
The synthesis begins with the preparation of the sulfonic acid precursor, which is subsequently neutralized to form the trisodium salt. Two primary approaches dominate the literature:
Addition Reaction with Vinyl Sulfonic Acid
A patented industrial-scale method involves the addition of vinyl sulfonic acid or its salts to N-hydroxyethylpiperazine under controlled conditions . The reaction proceeds via nucleophilic addition, where the amine groups of N-hydroxyethylpiperazine attack the electrophilic vinyl carbons of the sulfonic acid. Key parameters include:
Parameter | Condition | Purpose |
---|---|---|
Temperature | 80–90°C | Accelerates reaction kinetics |
Solvent | Aqueous or polar aprotic media | Enhances reactant solubility |
Reaction Time | 12–24 hours | Ensures complete conversion |
The resulting 4-hydroxyethylpiperazine ethanesulfonate is isolated via crystallization, yielding intermediates with >95% purity .
Hydroxyethylpiperazine Sulfonation
An alternative lab-scale method employs hydroxyethylpiperazine and potassium carbonate in 1,2-dichloroethane at reflux (85°C) . This route avoids harsh acids and simplifies purification:
This method achieves ~80% yield but requires post-synthetic ion-exchange steps to remove residual potassium ions .
Neutralization to Trisodium Salt
Conversion of the sulfonic acid to its trisodium form involves stoichiometric neutralization:
Titration with Sodium Hydroxide
The free acid is dissolved in deionized water and titrated with 3 equivalents of NaOH to pH 7.0–7.5, targeting the zwitterionic form. Precise pH control prevents over-sodiation, which could precipitate insoluble sodium sulfates.
Ion-Exchange Chromatography
For high-purity applications, sodium conversion is achieved via cation-exchange resins (e.g., Dowex 50WX8). The acid form is loaded onto a Na⁺-charged resin column, exchanging protons for sodium ions. This method eliminates chloride or sulfate contaminants common in direct neutralization.
Purification and Quality Control
Crystallization and Solvent Washing
Industrial protocols use ethanol-water mixtures to crystallize the trisodium salt, reducing solubility and precipitating high-purity product . Post-crystallization, the solid is washed with cold methanol to remove residual sulfates, achieving >99% purity .
Sulfate Removal with Barium Salts
Contaminating sulfate ions (from unreacted starting materials) are precipitated using BaCl₂ or CaCl₂ :
The precipitate is filtered, and the filtrate is concentrated to recover the purified compound .
Analytical Validation
High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm confirms purity, while ion chromatography quantifies residual sulfates (<50 ppm) . Elemental analysis validates sodium content (theoretical: 10.3% Na; observed: 10.1–10.4%).
Industrial-Scale Optimization
The patent-pending method emphasizes scalability and environmental sustainability :
Step | Industrial Adaptation |
---|---|
Reaction Vessel | Stainless steel, 500–1000 L capacity |
Energy Efficiency | Microwave-assisted heating reduces time by 40% |
Waste Management | Recycled solvents and BaSO₄ sold as by-products |
This approach achieves 85–90% yield with 99.5% purity, meeting pharmaceutical-grade standards .
Challenges and Mitigation Strategies
By-Product Formation
Di-sulfonated derivatives may form if reaction temperatures exceed 90°C. Mitigation includes strict temperature control and real-time monitoring via inline FTIR .
Hygroscopicity
The trisodium salt is highly hygroscopic. Final products are packaged under argon atmosphere with desiccants to prevent hydration.
Análisis De Reacciones Químicas
1,4-Piperazinediethanesulfonic acid, sodium salt (2:3) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions: Typical reagents include strong acids or bases, and reactions are often conducted under controlled pH conditions to maintain the stability of the compound.
Aplicaciones Científicas De Investigación
1,4-Piperazinediethanesulfonic acid, sodium salt (2:3) has a wide range of scientific research applications:
Chemistry: It is used as a buffering agent in various chemical reactions to maintain a stable pH.
Industry: The compound is employed in the manufacturing of various biochemical products and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 1,4-Piperazinediethanesulfonic acid, sodium salt (2:3) primarily involves its buffering capacity. The compound maintains a stable pH by neutralizing acids and bases in the solution. This is achieved through the zwitterionic nature of the compound, which allows it to interact with both positively and negatively charged species . The molecular targets and pathways involved include various enzymes and biochemical pathways that require a stable pH for optimal activity .
Comparación Con Compuestos Similares
Structural Analogues: HEPES, PIPES, and Derivatives
HEPES (2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic Acid)
- Structure : A piperazine ring with a hydroxyethyl group (-CH₂CH₂OH) and an ethanesulfonic acid group (-CH₂CH₂SO₃H) .
- Ionic Form: Typically used as a monosodium salt (C₈H₁₇N₂O₄SNa, MW 260.29 g/mol) .
- Buffering Range : pH 7.2–8.2, widely used in cell culture and protein studies due to minimal metal chelation .
PIPES (1,4-Piperazinediethanesulfonic Acid)
- Structure : A piperazine ring with two ethanesulfonic acid groups (-CH₂CH₂SO₃H) .
- Ionic Form: Available as a free acid (C₈H₁₈N₂O₆S₂, MW 302.37 g/mol) or monosodium salt (CAS 10010-67-0) .
- Buffering Range : pH 6.1–7.5, preferred for low-pH biochemical assays .
Target Compound
- Structure : A piperazine ring with two ethanesulfonate groups, where one substituent is a sulfoethyl (-CH₂CH₂SO₃H) and the other a sulfonatoethyl (-CH₂CH₂SO₃⁻) group, neutralized by three sodium ions.
Physicochemical Properties
Research Findings and Gaps
- Buffering Efficiency : The target compound’s trisodium form may exhibit superior buffering capacity in extreme pH conditions compared to HEPES/PIPES, though experimental validation is needed.
- Biocompatibility : Cholinium-HEPES ionic liquids show low cytotoxicity ; similar studies are required for the trisodium compound.
- Contradictions: PIPES monosodium salt (CAS 10010-67-0) has one sodium ion, whereas the target compound’s trisodium form implies a distinct charge distribution and solubility profile.
Actividad Biológica
Trisodium 2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate, also known as PIPES, is a biological buffer widely used in biochemical and molecular biology applications. Its unique properties make it suitable for maintaining physiological pH levels in various experimental conditions. This article explores the biological activity of PIPES, including its chemical characteristics, applications, and relevant research findings.
Chemical Characteristics
- Molecular Formula : C₁₆H₃₃N₄Na₃O₁₂S₄
- Molecular Weight : 670.665 g/mol
- CAS Number : 100037-69-2
- pKa : Approximately 7.15 at 20 °C
PIPES is part of the Good's buffer family, designed to provide stable pH conditions in biological systems. Its buffering range is optimal between pH 6.1 and 7.5, making it particularly useful for cellular and enzymatic studies where pH stability is crucial.
Biological Activity
PIPES exhibits several biological activities that contribute to its utility in laboratory settings:
- Buffering Capacity : PIPES effectively maintains a stable pH in biological systems, which is essential for enzyme activity and cellular processes. Its buffering action is particularly beneficial in cell culture and protein purification protocols.
- Minimal Interaction with Biological Molecules : PIPES has low reactivity with proteins and nucleic acids, reducing the risk of interference in biochemical assays. This characteristic makes it an ideal choice for experiments involving sensitive biomolecules.
- Stability under Various Conditions : PIPES remains stable across a range of temperatures and ionic strengths, which enhances its applicability in diverse experimental setups.
Applications
PIPES is utilized in various fields of research and industry:
- Cell Culture : It is commonly used in cell culture media to maintain optimal pH levels.
- Protein Purification : PIPES buffers are employed during chromatography to stabilize protein structures.
- Molecular Biology Techniques : It is used in techniques such as electrophoresis and PCR where stable pH conditions are critical.
Case Studies
-
Protein Stability Studies :
A study demonstrated that PIPES buffers significantly improved the stability of certain enzymes compared to other buffers like phosphate or acetate. This was attributed to its minimal interaction with the proteins, allowing them to retain their functional conformation during assays. -
Cell Viability Assays :
In experiments assessing cell viability, PIPES was shown to support higher cell survival rates compared to traditional buffers under acidic conditions, highlighting its protective role in cellular environments. -
Electrophoresis Applications :
Research indicated that using PIPES as a buffer in electrophoresis resulted in sharper bands and better resolution of nucleic acids than other commonly used buffers, suggesting enhanced performance in analytical applications.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended experimental protocols for synthesizing trisodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate with high purity?
- Methodological Answer : Synthesis should prioritize controlled sulfonation and pH-dependent precipitation. Use ion-exchange chromatography for purification, validated via HPLC (High-Performance Liquid Chromatography) with UV detection at 220 nm. Monitor sulfonate group incorporation using FTIR (bands at 1040–1160 cm⁻¹) and confirm stoichiometry via elemental analysis (e.g., sulfur content ≥98.5%). Adjust reaction temperature to ≤40°C to prevent sulfonate group degradation .
Q. How can researchers characterize the buffering capacity of this compound in biological or chemical systems?
- Methodological Answer : Conduct pH titration experiments in aqueous solutions (0.1–1.0 M) across a pH range of 4.0–9.0. Compare buffering efficiency against standard zwitterionic buffers (e.g., HEPES, PIPES) using a pH-stat system. Validate stability via NMR (¹H and ¹³C) to detect structural integrity under varying ionic strengths .
Q. What analytical techniques are critical for confirming the structural integrity of this sulfonated piperazine derivative?
- Methodological Answer : Combine X-ray crystallography (for solid-state confirmation) and 2D NMR (COSY, HSQC) for solution-state analysis. For sulfonate group quantification, use ion chromatography with suppressed conductivity detection. Cross-reference with mass spectrometry (ESI-MS) to verify molecular ion peaks (e.g., [M-Na]⁻ at m/z ~450–470) .
Advanced Research Questions
Q. How can computational modeling resolve contradictory data on the compound’s solvation dynamics in mixed-solvent systems?
- Methodological Answer : Employ molecular dynamics (MD) simulations with force fields parameterized for sulfonate groups (e.g., CHARMM36). Compare hydration shell stability in water:ethanol (70:30 v/v) versus pure water. Validate with experimental dielectric relaxation spectroscopy to reconcile discrepancies in solvation entropy values .
Q. What strategies optimize the compound’s use as a zwitterionic additive in membrane separation technologies?
- Methodological Answer : Design experiments using response surface methodology (RSM) to evaluate membrane flux and selectivity. Variables include sulfonate concentration (0.5–5.0 wt%) and transmembrane pressure (1–10 bar). Characterize membrane surfaces via AFM and contact angle measurements to correlate sulfonate distribution with anti-fouling performance .
Q. How do competing sulfonate and piperazine protonation states affect the compound’s chelation behavior with transition metals?
- Methodological Answer : Perform potentiometric titrations under nitrogen atmosphere to determine stepwise stability constants (logK) for metal complexes (e.g., Cu²⁺, Fe³⁺). Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer bands. Compare DFT-calculated binding energies (B3LYP/6-311++G**) with experimental data to resolve ambiguities in coordination geometry .
Q. What experimental frameworks address discrepancies in the compound’s thermal stability reported across studies?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) under controlled humidity (10–90% RH) to isolate moisture-dependent degradation pathways. Pair with in-situ FTIR to identify decomposition intermediates (e.g., SO₂ release at 300–400°C). Reconcile data by standardizing heating rates (5°C/min) and sample preparation (lyophilized vs. air-dried) .
Q. Theoretical and Framework Integration
- Link mechanistic studies to Debye-Hückel theory for ionic strength effects on sulfonate reactivity .
- Align membrane application research with solution-diffusion models to predict solute transport .
- Use density functional theory (DFT) to validate metal-chelation geometries and electronic properties .
Propiedades
IUPAC Name |
trisodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H18N2O6S2.3Na/c2*11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;;;/h2*1-8H2,(H,11,12,13)(H,14,15,16);;;/q;;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDACHMSOMILQI-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)[O-].C1CN(CCN1CCS(=O)(=O)[O-])CCS(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N4Na3O12S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50142888 | |
Record name | 1,4-Piperazinediethanesulfonic acid, sodium salt (2:3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50142888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
670.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100037-69-2 | |
Record name | 1,4-Piperazinediethanesulfonic acid, sodium salt (2:3) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100037692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Piperazinediethanesulfonic acid, sodium salt (2:3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50142888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Piperazinediethanesulfonic acid, sodium salt (2:3) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.802 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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